4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide
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Overview
Description
4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a methoxyimino group, and a pyrrole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorobenzoyl chloride, which is then reacted with a suitable amine to form the corresponding amide. The methoxyimino group is introduced through a reaction with methoxyamine hydrochloride under basic conditions. The final step involves the cyclization of the intermediate to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: A hypolipidemic drug with a similar chlorobenzoyl group.
4-chlorobenzoyl-CoA: A compound involved in metabolic pathways with a similar structural motif.
Uniqueness
4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a chlorobenzoyl group and a methoxyimino side chain. Its molecular formula is C14H12ClN3O3, with a molecular weight of approximately 303.72 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds in the pyrrole class can exhibit various biological activities, including:
- Antimicrobial Activity : Pyrrole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis.
- Anticancer Effects : Certain pyrrole derivatives have been investigated for their cytotoxic effects on cancer cell lines.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrole derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, promoting cell death through intrinsic apoptotic pathways.
- Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Research Findings
A comprehensive review of literature reveals diverse biological activities associated with this compound:
- Mechanistic Studies : Investigations into its mechanism of action indicate that it may interact with specific cellular pathways involved in inflammation and cancer progression.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest moderate absorption and bioavailability, warranting further investigation into its therapeutic window.
Properties
Molecular Formula |
C14H12ClN3O3 |
---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-18-8-17-14(20)12-6-10(7-16-12)13(19)9-2-4-11(15)5-3-9/h2-8,16H,1H3,(H,17,18,20) |
InChI Key |
JGQXIHCVMHXLRV-UHFFFAOYSA-N |
Isomeric SMILES |
CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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